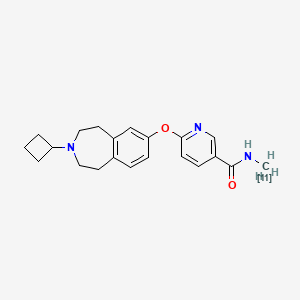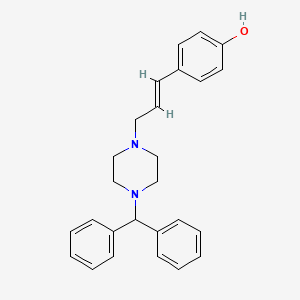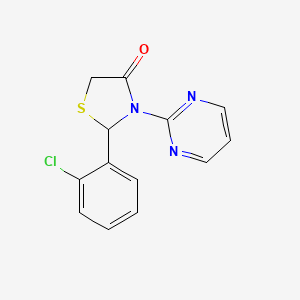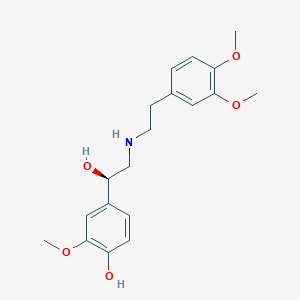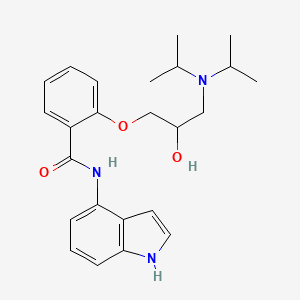
Benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl- is a bioactive chemical compound. It is known for its complex structure, which includes a benzamide group, an indole moiety, and a bis(1-methylethyl)amino group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, usually facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, plastics, and other materials.
Mechanism of Action
The mechanism of action of benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 2-(2-(bis(1-methylethyl)amino)ethoxy)-N-(3-(trifluoromethyl)phenyl)-: Another benzamide derivative with similar structural features.
Indole derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Uniqueness
Benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
129323-06-4 |
|---|---|
Molecular Formula |
C24H31N3O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-2-hydroxypropoxy]-N-(1H-indol-4-yl)benzamide |
InChI |
InChI=1S/C24H31N3O3/c1-16(2)27(17(3)4)14-18(28)15-30-23-11-6-5-8-20(23)24(29)26-22-10-7-9-21-19(22)12-13-25-21/h5-13,16-18,25,28H,14-15H2,1-4H3,(H,26,29) |
InChI Key |
IHXBWVPMNINNLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


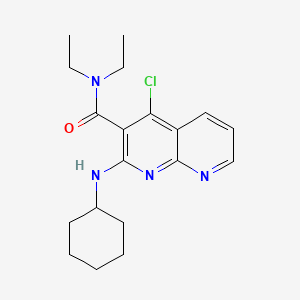
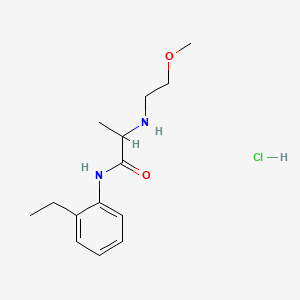

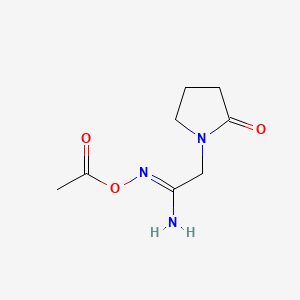
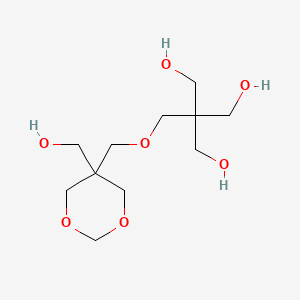
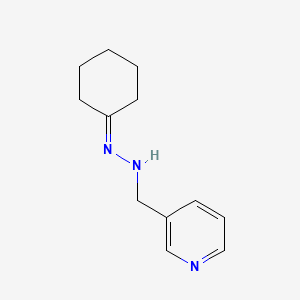
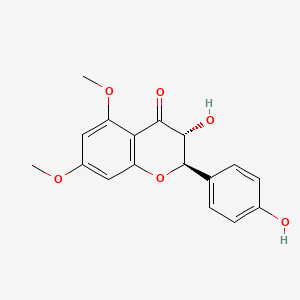
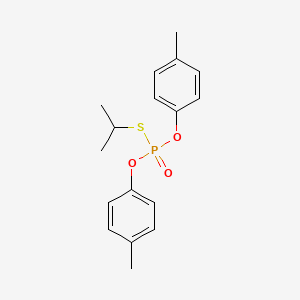
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
